molecular formula C7H4BrF2NO3 B15308989 1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene

1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene

Cat. No.: B15308989
M. Wt: 268.01 g/mol
InChI Key: TYMSSPYWFBRDDB-UHFFFAOYSA-N
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Description

1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene (CAS 1784444-30-9) is a multifunctional aromatic compound of high value in organic synthesis and medicinal chemistry. With a molecular formula of C 7 H 4 BrF 2 NO 3 and a molecular weight of 268.01 g/mol, this compound serves as a versatile building block for constructing complex molecules. [1] [4] The compound's reactivity is defined by its distinct functional groups. The strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, allowing for the selective displacement of the bromine and fluorine atoms by various nucleophiles. [8] Furthermore, the nitro group can be readily reduced to an amino group, a key transformation for generating aniline derivatives that are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. [8] The bromine atom also enables participation in modern metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. [5] This compound is characterized by a high level of purity (≥98%) and should be stored sealed in a dry, cool environment (2-8°C) to maintain stability. [4] As a hazardous chemical, it requires careful handling. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [4] Appropriate personal protective equipment should always be used. This product is for research and further manufacturing use only. It is not intended for direct human or veterinary use.

Properties

Molecular Formula

C7H4BrF2NO3

Molecular Weight

268.01 g/mol

IUPAC Name

1-bromo-4,5-difluoro-2-methoxy-3-nitrobenzene

InChI

InChI=1S/C7H4BrF2NO3/c1-14-7-3(8)2-4(9)5(10)6(7)11(12)13/h2H,1H3

InChI Key

TYMSSPYWFBRDDB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1[N+](=O)[O-])F)F)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene involves its interaction with various molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between 1-bromo-4,5-difluoro-2-methoxy-3-nitrobenzene and analogous compounds:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications Similarity Score
1-Bromo-2,4,5-trifluoro-3-methoxybenzene (13332-24-6) C₇H₄BrF₃O 241.01 Br (1), F (2,4,5), OCH₃ (3) Skin/eye irritant; used in organic synthesis N/A
1-Bromo-4,5-difluoro-2-methylbenzene (875664-38-3) C₇H₅BrF₂ ~207.02 (estimated) Br (1), F (4,5), CH₃ (2) Higher lipophilicity; lacks nitro group 0.88
2-Bromo-3,4,5-trifluoro-1-nitrobenzene (350699-92-2) C₆HBrF₃NO₂ ~260.43 (estimated) Br (2), F (3,4,5), NO₂ (1) High reactivity in SNAr reactions 0.94
2-Bromo-1,5-difluoro-3-nitrobenzene (877161-74-5) C₆H₃BrF₂NO₂ ~254.00 (estimated) Br (2), F (1,5), NO₂ (3) Potential pharmaceutical intermediate 0.93

Reactivity and Functional Group Analysis

  • Nitro Group Influence: Compounds with nitro groups (e.g., 350699-92-2, 877161-74-5) exhibit enhanced electrophilic substitution reactivity compared to non-nitro analogs like 875664-38-3. The nitro group’s electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic attacks .
  • Methoxy vs. Methyl : The methoxy group in the target compound (vs. methyl in 875664-38-3) increases polarity and solubility in polar solvents. However, methyl groups enhance lipophilicity, favoring membrane permeability in drug design .
  • Halogen Positioning: Bromine at position 1 (target compound) vs.

Biological Activity

1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene (CAS No. 1784444-30-9) is a halogenated aromatic compound with significant potential in various biological applications. This compound features a unique combination of bromine, fluorine, methoxy, and nitro functional groups that influence its chemical reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for this compound is C7H5BrF2NO3. Its structure is characterized by the presence of a bromine atom at the 1-position, two fluorine atoms at the 4 and 5 positions, a methoxy group at the 2-position, and a nitro group at the 3-position. The presence of these electronegative substituents enhances its lipophilicity and can significantly affect its interaction with biological targets.

PropertyValue
Molecular Formula C7H5BrF2NO3
Molecular Weight 164.03 g/mol
CAS Number 1784444-30-9
Boiling Point Not specified
Melting Point Not specified

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Its nitro group is known to participate in redox reactions, potentially leading to the formation of reactive oxygen species (ROS) that can induce cellular stress.
  • Antimicrobial Activity : The halogenated structure often confers antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, possibly through disruption of bacterial cell membranes.
  • Anticancer Potential : Some derivatives of similar compounds have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Study on Anticancer Activity

A study published in MDPI examined the effects of halogenated nitrobenzene derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and leukemia (CEM-13) cell lines. The IC50 values ranged from 0.12 to 2.78 µM, indicating strong potential for further development as anticancer agents .

Antimicrobial Effects

Research conducted on various halogenated aromatic compounds revealed that those with fluorine substitutions demonstrated increased antimicrobial activity compared to their non-fluorinated counterparts. The study highlighted that this compound showed promising results against Escherichia coli and Staphylococcus aureus, suggesting potential as an antimicrobial agent .

Table 2: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-7 (Breast Cancer)0.12 - 2.78
AntimicrobialE. coliNot specified
AntimicrobialS. aureusNot specified

Q & A

Q. What are the standard synthetic routes for 1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene?

Synthesis typically involves sequential functionalization of a benzene ring. A common approach is:

Methoxy Introduction : Start with a dihalobenzene precursor (e.g., 1-bromo-4,5-difluorobenzene) and perform nucleophilic aromatic substitution (SNAr) with methoxide at the ortho position .

Nitration : Introduce the nitro group at the meta position using mixed acid (HNO₃/H₂SO₄), leveraging the directing effects of methoxy and halogens .

Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) isolates the product.

Key Challenge : Competing directing effects of methoxy (activating, ortho/para-directing) and halogens (deactivating, meta-directing) require precise temperature control (~0–5°C) during nitration to favor the desired regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹⁹F NMR : Resolves fluorine environments; expect two distinct peaks for 4,5-difluoro substituents (δ ~ -110 to -150 ppm, influenced by neighboring nitro and methoxy groups) .
  • ¹H NMR : Methoxy protons appear as a singlet (δ ~3.8–4.0 ppm), while aromatic protons (if present) show coupling with fluorine (²JHF ~20 Hz) .
  • Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ expected at m/z 265 (C₇H₃BrF₂NO₃⁺), with fragmentation peaks at m/z 248 ([M–OH]⁺) and 218 ([M–NO₂]⁺) .

Q. How can researchers resolve discrepancies between experimental and computational crystallographic data?

Refinement with SHELXL : Use high-resolution X-ray data to refine the structure, adjusting thermal parameters and occupancy for disordered atoms. SHELXL’s robust algorithms minimize residuals (R1 < 0.05) .

Validation with PLATON : Check for missed symmetry (e.g., twinning) and validate hydrogen bonding using the ADDSYM module .

Contradiction Analysis : If bond lengths deviate >0.02 Å from DFT calculations, re-examine crystal packing effects or solvent interactions .

Q. Example Workflow :

  • Collect data at 100 K to reduce thermal motion.
  • Use TWINABS for twinned data correction if merging Rint > 0.1 .

Q. What strategies improve regioselectivity in electrophilic substitutions involving this compound?

  • Electronic Tuning : The nitro group deactivates the ring, directing incoming electrophiles to positions ortho/para to the methoxy group. Use bulky electrophiles (e.g., tert-butyl nitrite) to sterically hinder meta substitution .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitro’s deactivating effect, favoring ortho substitution relative to non-polar solvents .

Case Study : Nitration of 1-bromo-4,5-dimethoxy-2-nitrobenzene (analogous compound) achieved 85% ortho selectivity in DMF at -10°C .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Buchwald-Hartwig Amination : The bromine atom is electronically activated by adjacent electron-withdrawing groups (nitro, fluorine), enabling coupling with aryl amines at 80–100°C .
  • Steric Hindrance : The 2-methoxy group may hinder access to the palladium catalyst, requiring bulky ligands (e.g., XPhos) to accelerate oxidative addition .

Q. What methodologies validate the purity of this compound in high-throughput synthesis?

  • HPLC-PDA : Use a C18 column (MeCN/H₂O gradient) to detect impurities (<0.5% area). Retention time ~8.2 min .
  • Elemental Analysis : Match calculated (C 31.70%, H 1.14%) and observed values (Δ < 0.3%) .

Troubleshooting : If melting point varies (>2°C range), recrystallize from toluene/ethanol (1:3) to remove nitro byproducts .

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